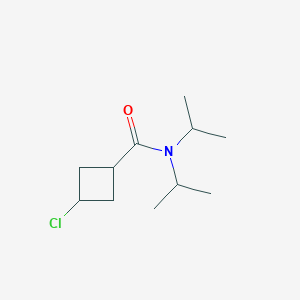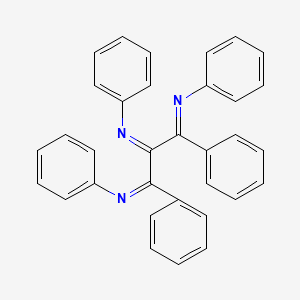
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine is a complex organic compound characterized by its unique structure, which includes five phenyl groups attached to a propane backbone with three imine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine typically involves the reaction of a suitable precursor with phenyl-substituted reagents under controlled conditions. One common method involves the condensation of a triphenylpropane derivative with an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the precursor and reagents are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules.
類似化合物との比較
Similar Compounds
- (1Z,2E,3E)-1-N,2-N,3-N-tris(benzyloxy)cyclohexane-1,2,3-triimine
- (1Z,2E,3E)-N,N’,N’'-Trihydroxy-1,2,3-propanetriimine
- (1Z,2E,3E)-1-N,2-N,3-N-trimethoxycyclohexane-1,2,3-triimine
Uniqueness
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine is unique due to its five phenyl groups, which provide significant steric hindrance and influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other triimine compounds, which may have different substituents and, consequently, different properties and applications.
特性
CAS番号 |
194226-36-3 |
|---|---|
分子式 |
C33H25N3 |
分子量 |
463.6 g/mol |
IUPAC名 |
1-N,2-N,3-N,1,3-pentakis-phenylpropane-1,2,3-triimine |
InChI |
InChI=1S/C33H25N3/c1-6-16-26(17-7-1)31(34-28-20-10-3-11-21-28)33(36-30-24-14-5-15-25-30)32(27-18-8-2-9-19-27)35-29-22-12-4-13-23-29/h1-25H |
InChIキー |
PIEVGOJRAQKXQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
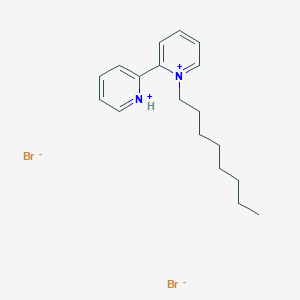
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
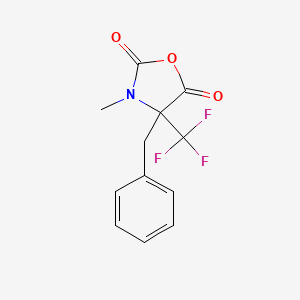
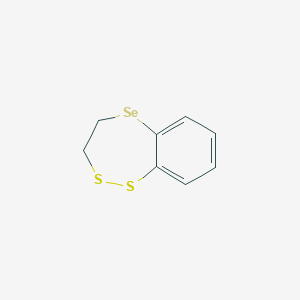
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
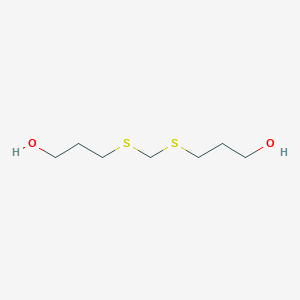
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)

![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
